(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate
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Description
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiophene derivative that has been synthesized using different methods.
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
One notable application of related molecular structures involves the engineering of organic sensitizers for solar cell applications. Novel organic sensitizers, which include thiophene units similar to those in the compound of interest, have demonstrated unprecedented efficiency in converting incident photons to current when anchored onto TiO_2 films. These sensitizers, through their optimized molecular design, achieve significant improvements in solar conversion efficiency, highlighting the potential of thiophene-containing molecules in renewable energy technologies (Sanghoon Kim et al., 2006).
Functionalization and Synthetic Applications
The incorporation of thiophene moieties into molecules has been explored for distant functionalization in electrophilic reactions. Compounds including thiophene rings have been used as synthetic equivalents for creating long-chain esters with remote functional groups. This approach has facilitated the synthesis of molecules with potential applications in pharmaceuticals and materials science, demonstrating the versatility of thiophene-containing compounds in synthetic organic chemistry (Yang et al., 2000).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Chalcone derivatives, which share structural similarities with the compound , have been studied for their effectiveness in protecting mild steel in hydrochloric acid solutions. These compounds exhibit high inhibition activities, suggesting that structurally related molecules could also serve as effective corrosion inhibitors, potentially contributing to the development of new materials with enhanced durability (H. Lgaz et al., 2017).
Photophysical Properties
Thiophene-based compounds are also notable for their photophysical properties, which have implications for materials science. For example, polythiophene carboxylic acids, which share functional groups with the compound of interest, exhibit pH-induced conformational changes. These changes affect their optical properties, suggesting potential applications in sensors and optoelectronic devices. The study of these polymers provides insight into the behavior of thiophene-containing compounds under different environmental conditions (Kim et al., 1999).
properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5S/c1-15-6-10-19(28-23(25)22-5-4-12-29-22)17(13-15)18(24)9-7-16-8-11-20(26-2)21(14-16)27-3/h4-14H,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETBPNKDHFVONN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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